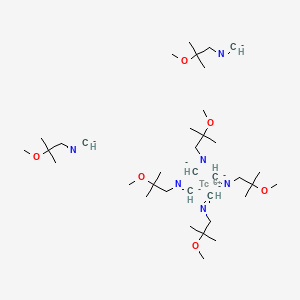

N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+)

Übersicht

Beschreibung

N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) is a radiopharmaceutical agent used primarily in nuclear medicine imaging. It is a coordination complex consisting of the radioisotope technetium-99m bound to six methoxyisobutylisonitrile ligands. This compound is widely used for myocardial perfusion imaging, parathyroid imaging, and breast cancer detection .

Vorbereitungsmethoden

The preparation of N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) involves several steps:

Synthetic Routes and Reaction Conditions: The compound is synthesized by reacting technetium-99m with methoxyisobutylisonitrile ligands in the presence of a reducing agent such as stannous chloride.

Industrial Production Methods: Industrial production involves the use of a lyophilized kit containing tetrakis (2-methoxyisobutyl isonitrile) copper (I) tetrafluoroborate, stannous chloride dihydrate, L-cysteine hydrochloride monohydrate, sodium citrate, mannitol, hydrochloric acid, and sodium hydroxide for pH adjustment. .

Analyse Chemischer Reaktionen

N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) undergoes various chemical reactions:

Types of Reactions: The compound primarily undergoes coordination and substitution reactions.

Common Reagents and Conditions: The preparation involves reagents such as stannous chloride, sodium pertechnetate, and methoxyisobutylisonitrile.

Major Products Formed: The major product is the technetium-99m sestamibi complex, which is used for imaging purposes.

Wissenschaftliche Forschungsanwendungen

N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) has a wide range of applications in scientific research:

Chemistry: It is used as a tracer in various chemical studies to understand the behavior of technetium complexes.

Medicine: It is extensively used in nuclear medicine for myocardial perfusion imaging, parathyroid imaging, and breast cancer detection. .

Wirkmechanismus

The mechanism of action of N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) involves its uptake and retention in tissues with high mitochondrial activity and negative plasma membrane potentials. Once injected into the bloodstream, the compound travels to the target tissues, where it accumulates in the mitochondria. The uptake is proportional to the blood flow and mitochondrial activity, making it an effective imaging agent .

Vergleich Mit ähnlichen Verbindungen

N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) is compared with other radiopharmaceuticals such as:

Technetium-99m tetrofosmin: Both compounds are used for myocardial perfusion imaging, but N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) has a higher first-pass extraction and better image quality.

Thallium-201: Thallium-201 is another radiopharmaceutical used for myocardial imaging.

Fluorodeoxyglucose (FDG): FDG is used in positron emission tomography (PET) imaging.

Eigenschaften

Molekularformel |

C36H72N6O6Tc |

|---|---|

Molekulargewicht |

781.9 g/mol |

IUPAC-Name |

N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) |

InChI |

InChI=1S/6C6H12NO.Tc/c6*1-6(2,8-4)5-7-3;/h6*3H,5H2,1-2,4H3;/q6*-1;+6 |

InChI-Schlüssel |

WLRGEKXAJZHVHX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CN=[CH-])OC.CC(C)(CN=[CH-])OC.CC(C)(CN=[CH-])OC.CC(C)(CN=[CH-])OC.CC(C)(CN=[CH-])OC.CC(C)(CN=[CH-])OC.[Tc+6] |

Herkunft des Produkts |

United States |

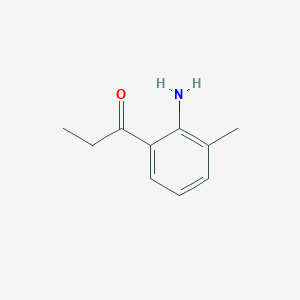

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.